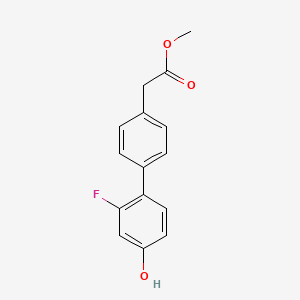
Methyl (2'-fluoro-4'-hydroxy-1,1'-biphenyl-4-yl)acetate
Cat. No. B8345604
M. Wt: 260.26 g/mol
InChI Key: HTDBBYQJHKDCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07923573B2
Procedure details


After palladium acetate (II) (50 mg, 0.22 mmol), tri-o-tolylphosphine (135 mg, 0.44 mmol) and a 2N aqueous sodium carbonate solution (15 ml) were added to a solution of methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (2.04 g, 7.39 mmol) obtained in Example (12-1) and 4-bromo-3-fluorophenol (1.69 g, 8.87 mol) in N,N-dimethylformamide (50 ml), the mixture was stirred at 80° C. for 3 hours. The reaction mixture was poured into 0.5N hydrochloric acid and the mixture was extracted with ethyl acetate (three times). The organic layer was successively washed with water (twice) and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=80/20-50/50) to give methyl (2′-fluoro-4′-hydroxy-1,1′-biphenyl-4-yl)acetate (1.13 g, yield: 59%).



Quantity
2.04 g
Type
reactant
Reaction Step Two




Yield
59%
Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C(=O)([O-])[O-].[Na+].[Na+].CC1(C)C(C)(C)OB([C:37]2[CH:42]=[CH:41][C:40]([CH2:43][C:44]([O:46][CH3:47])=[O:45])=[CH:39][CH:38]=2)O1.Br[C:50]1[CH:55]=[CH:54][C:53]([OH:56])=[CH:52][C:51]=1[F:57].Cl>CN(C)C=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:57][C:51]1[CH:52]=[C:53]([OH:56])[CH:54]=[CH:55][C:50]=1[C:37]1[CH:38]=[CH:39][C:40]([CH2:43][C:44]([O:46][CH3:47])=[O:45])=[CH:41][CH:42]=1 |f:1.2.3,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
135 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
2.04 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)CC(=O)OC)C
|
|
Name
|
|
|
Quantity
|
1.69 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)O)F
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 80° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate (three times)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was successively washed with water (twice) and a saturated aqueous NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by removing the solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=80/20-50/50)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)O)C1=CC=C(C=C1)CC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.13 g | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
